molecular formula C26H28ClN3O B12699913 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride CAS No. 90358-78-4

8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride

Cat. No.: B12699913
CAS No.: 90358-78-4
M. Wt: 434.0 g/mol
InChI Key: HCMVFDDSRWFBIV-UHFFFAOYSA-N
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Description

8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dibenzoisoxazoloazepine core, a dimethylaminopropyl side chain, and a phenyl group. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride typically involves multiple steps, including the formation of the dibenzoisoxazoloazepine core, the introduction of the dimethylaminopropyl side chain, and the addition of the phenyl group. Common reagents used in these reactions may include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems, including potential interactions with proteins and enzymes.

    Medicine: Exploring its potential as a therapeutic agent for treating various diseases or conditions.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride exerts its effects will depend on its specific interactions with molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)propyl)-3-phenyl-, hydrochloride may include other dibenzoisoxazoloazepine derivatives, as well as compounds with similar side chains or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can provide insights into its potential advantages and limitations.

Properties

CAS No.

90358-78-4

Molecular Formula

C26H28ClN3O

Molecular Weight

434.0 g/mol

IUPAC Name

N,N-dimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C26H27N3O.ClH/c1-28(2)17-10-18-29-22-15-8-6-13-20(22)24-25(19-11-4-3-5-12-19)27-30-26(24)21-14-7-9-16-23(21)29;/h3-9,11-16,24,26H,10,17-18H2,1-2H3;1H

InChI Key

HCMVFDDSRWFBIV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl

Origin of Product

United States

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